Cas no 7480-32-2 (4-Phenyloxazolidin-2-one)
4-Phenyloxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxazolidinone,4-phenyl-
- 4-phenyl-1,3-oxazolidin-2-one
- 4-phenyl-2-Oxazolidinone
- 4-PHENYLOXAZOLIDIN-2-ONE
- 4-phenyl-oxazolidin-2-one
- QDMNNMIOWVJVLY-UHFFFAOYSA-N
- NSC409571
- Oxazolid-2-one, 4-phenyl-
- Oxazolidin-2-one, 4-phenyl-
- ARONIS019180
- BCP18925
- STK033416
- 4-Phenyl-1,3-oxazolidin-2-one #
- 4-phenyloxazolidin-2-one, AldrichCPR
- NE11611
- CHEMBL4585826
- PB47998
- SY037846
- Z57199626
- SCHEMBL4563
- FT-0602539
- SY013456
- AKOS000486582
- (R)-4-PHENYL-2-OXAZOLIDINONE
- NSC-409571
- MFCD00601044
- 86217-38-1
- CS-0039132
- 7480-32-2
- FT-0746045
- VU0510751-1
- A22418
- SR-01000493547
- FT-0650270
- AS-39448
- DTXSID50325290
- J-515951
- SY020305
- FT-0650269
- EN300-93585
- SR-01000493547-1
- AKOS016352085
- DB-074879
- 4-Phenyloxazolidin-2-one
-
- MDL: MFCD00601044
- Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
- InChI Key: QDMNNMIOWVJVLY-UHFFFAOYSA-N
- SMILES: O1C(NC(C2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 163.06337
- Monoisotopic Mass: 163.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 1.2
Experimental Properties
- Density: 1.195
- Boiling Point: 407°C at 760 mmHg
- Flash Point: 200°C
- Refractive Index: 1.548
- PSA: 38.33
4-Phenyloxazolidin-2-one Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
4-Phenyloxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB454768-1 g |
4-Phenyloxazolidin-2-one, 95%; . |
7480-32-2 | 95% | 1g |
€75.90 | 2023-07-18 | |
| abcr | AB454768-5 g |
4-Phenyloxazolidin-2-one, 95%; . |
7480-32-2 | 95% | 5g |
€104.20 | 2023-07-18 | |
| abcr | AB454768-25 g |
4-Phenyloxazolidin-2-one, 95%; . |
7480-32-2 | 95% | 25g |
€196.60 | 2023-07-18 | |
| abcr | AB454768-100 g |
4-Phenyloxazolidin-2-one, 95%; . |
7480-32-2 | 95% | 100g |
€487.20 | 2023-07-18 | |
| Chemenu | CM191494-25g |
4-Phenyloxazolidin-2-one |
7480-32-2 | 95% | 25g |
$*** | 2023-05-29 | |
| Chemenu | CM191494-100g |
4-Phenyloxazolidin-2-one |
7480-32-2 | 95% | 100g |
$*** | 2023-05-29 | |
| Chemenu | CM191494-5g |
4-Phenyloxazolidin-2-one |
7480-32-2 | 95% | 5g |
$351 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05285-250mg |
4-Phenyloxazolidin-2-one |
7480-32-2 | 95% | 250mg |
¥829.0 | 2024-07-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037846-0.25g |
4-Phenyloxazolidin-2-one |
7480-32-2 | ≥95% | 0.25g |
¥550.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037846-1g |
4-Phenyloxazolidin-2-one |
7480-32-2 | ≥95% | 1g |
¥1250.00 | 2024-07-09 |
4-Phenyloxazolidin-2-one Suppliers
4-Phenyloxazolidin-2-one Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4-Phenyloxazolidin-2-one
Recent Advances in the Study of 4-Phenyloxazolidin-2-one (CAS: 7480-32-2) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Phenyloxazolidin-2-one (CAS: 7480-32-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its oxazolidinone core and phenyl substituent, serves as a key scaffold in the development of novel therapeutic agents and bioactive molecules. Recent studies have explored its potential as a building block for antimicrobial, anti-inflammatory, and anticancer agents, highlighting its importance in drug discovery and development.
One of the most notable advancements in the study of 4-Phenyloxazolidin-2-one is its role in the synthesis of antimicrobial agents. Researchers have demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of bacterial protein synthesis, making it a promising candidate for addressing antibiotic resistance. Recent publications in journals such as Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have detailed the structural optimization of these derivatives to enhance their efficacy and reduce toxicity.
In addition to its antimicrobial properties, 4-Phenyloxazolidin-2-one has been investigated for its anti-inflammatory and anticancer potential. Studies have shown that certain derivatives can modulate key signaling pathways, such as NF-κB and MAPK, which are implicated in chronic inflammation and cancer progression. For instance, a 2023 study published in European Journal of Medicinal Chemistry reported the synthesis of a series of 4-Phenyloxazolidin-2-one analogs that exhibited significant inhibitory effects on cancer cell proliferation in vitro. These findings underscore the compound's potential as a multifunctional pharmacophore.
The synthetic versatility of 4-Phenyloxazolidin-2-one has also been a focal point of recent research. Advances in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of the compound, which are critical for the development of chiral drugs. Techniques such as organocatalysis and transition-metal catalysis have been employed to achieve high yields and stereoselectivity, as documented in recent issues of Organic Letters and Chemical Communications.
Looking ahead, the continued exploration of 4-Phenyloxazolidin-2-one and its derivatives holds great promise for addressing unmet medical needs. Future research directions may include the development of dual-action therapeutics that combine antimicrobial and anti-inflammatory activities, as well as the investigation of its potential in neurodegenerative diseases. Collaborative efforts between academia and industry will be essential to translate these findings into clinically viable treatments.
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